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molecular formula C10H8ClN3O B8533864 6-Chloro-2-Aminoquinoline-3-Carboxamide

6-Chloro-2-Aminoquinoline-3-Carboxamide

Cat. No. B8533864
M. Wt: 221.64 g/mol
InChI Key: LXUATMNYUKVMFT-UHFFFAOYSA-N
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Patent
US04044134

Procedure details

Following the procedure of Example IV-B, α-cyano-β-(2-nitro-5-chlorophenyl)acrylamide (51.0 g., 0.2 mole) is treated with iron powder (56 g., 1.0 mole) to provide 19 g. (43%) of the title carboxamide derivative. M.P. 250°-251° C. when recrystallized from ethanol.
Name
α-cyano-β-(2-nitro-5-chlorophenyl)acrylamide
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[N+:15]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>[Fe]>[Cl:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][CH:11]=1)[N:15]=[C:1]([NH2:2])[C:3]([C:4]([NH2:6])=[O:5])=[CH:7]2

Inputs

Step One
Name
α-cyano-β-(2-nitro-5-chlorophenyl)acrylamide
Quantity
51 g
Type
reactant
Smiles
C(#N)C(C(=O)N)=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Two
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
56 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide 19 g
CUSTOM
Type
CUSTOM
Details
M.P. 250°-251° C. when recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C=C(C(=NC2=CC1)N)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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